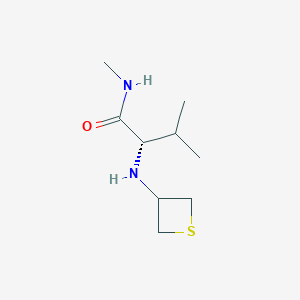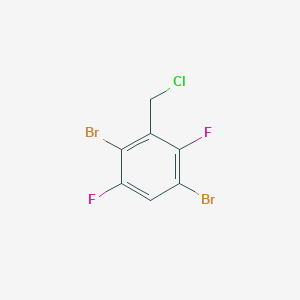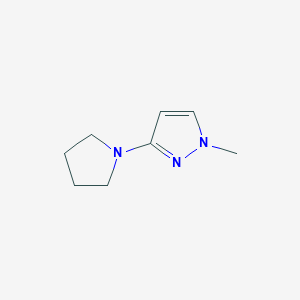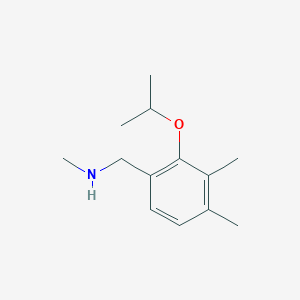
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine is an organic compound with a complex structure It is characterized by the presence of an isopropoxy group, two methyl groups on the phenyl ring, and a methylmethanamine group
准备方法
The synthesis of 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropoxy-3,4-dimethylphenol and N-methylmethanamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Synthetic Routes: One common synthetic route involves the alkylation of 2-isopropoxy-3,4-dimethylphenol with N-methylmethanamine under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
化学反应分析
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents include sodium borohydride for reduction, and bromine or chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products formed from these reactions include various substituted amines, ketones, and carboxylic acids.
科学研究应用
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It helps in understanding the mechanisms of action of various biological processes.
Medicine: In medicine, it has potential applications in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
作用机制
The mechanism of action of 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity. This binding can lead to changes in cellular signaling pathways and metabolic processes.
Pathways Involved: The pathways involved may include signal transduction pathways, enzyme inhibition, or activation of specific gene expression. The exact mechanism depends on the specific application and target of the compound.
相似化合物的比较
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine can be compared with other similar compounds:
Similar Compounds: Similar compounds include 1-(2-Isopropoxy-3,4-dimethylphenyl)boronic acid and 1-(2-Isopropoxy-3,4-dimethylphenyl)(methyl)sulfane
Uniqueness: The uniqueness of this compound lies in its specific functional groups and their arrangement. This unique structure allows it to interact with different molecular targets compared to its analogs.
Comparison: Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity. These differences make it a valuable compound for specific applications in research and industry.
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
1-(3,4-dimethyl-2-propan-2-yloxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C13H21NO/c1-9(2)15-13-11(4)10(3)6-7-12(13)8-14-5/h6-7,9,14H,8H2,1-5H3 |
InChI 键 |
FJDUNNGSFVOBFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)CNC)OC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
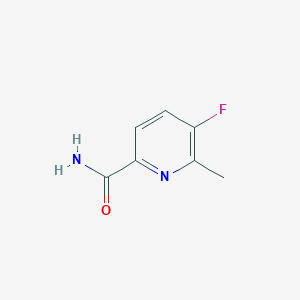
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)

![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)

![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
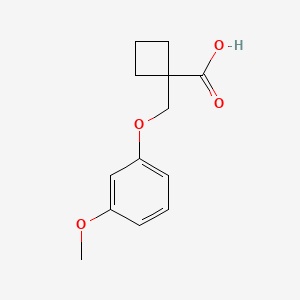
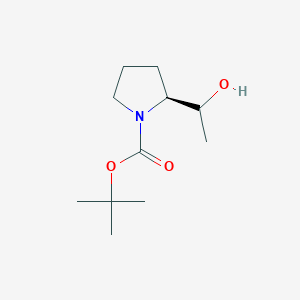
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
